molecular formula C10H9ClN2 B2627710 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile CAS No. 2490435-66-8

2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile

Cat. No.: B2627710
CAS No.: 2490435-66-8
M. Wt: 192.65
InChI Key: BMBVACNYOJTGFM-UHFFFAOYSA-N
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Description

“2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile” is a chemical compound with the CAS Number: 2490435-66-8 . It has a molecular weight of 192.65 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-cyclopropyl-4-methylnicotinonitrile . The InChI code is 1S/C10H9ClN2/c1-6-4-9(7-2-3-7)13-10(11)8(6)5-12/h4,7H,2-3H2,1H3 .

It has a storage temperature of 4 degrees Celsius . The molecular weight is 192.65 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on pyridine derivatives, such as the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, reveals advanced methods for chlorination and the analysis of solid-state structures through X-ray analysis. Such studies offer insights into the synthesis routes that could be applied to related compounds, including 2-Chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile, emphasizing the importance of structural analysis in understanding the properties of these compounds (Jukić et al., 2010).

Spectroscopic Properties

  • Investigations into the optical properties of similar pyridine carbonitriles have shown how solvent effects can influence the emission spectra of these compounds, highlighting their potential in materials science for the development of new optical materials (Tranfić et al., 2011).

Corrosion Inhibition

  • Synthesis and application of pyrazolopyridine derivatives for corrosion inhibition on mild steel suggest potential industrial applications of related pyridine carbonitriles in protecting metals against corrosion, indicating a broader utility in materials science and engineering (Dandia et al., 2013).

Heterocyclic Synthesis

  • Research on the preparation of heterocyclic N-oxide from pyridine derivatives, including various methylpyridines and chloropyridines, demonstrates the reactivity and versatility of pyridine carbonitriles in synthesizing N-oxide heterocycles, which are important in various chemical and pharmaceutical applications (Zhong et al., 2004).

Chemical Transformations

  • Studies on the chemical transformations of related compounds under nucleophilic conditions reveal the active role of cyano and chloro groups in facilitating reactions that lead to novel heterocyclic structures. This highlights the potential of this compound in synthesizing new organic molecules with diverse applications (Yamanaka, 1959).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-9(7-2-3-7)13-10(11)8(6)5-12/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBVACNYOJTGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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